N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide” is an aminopyrimidine that is N-cyclohexyl-N-methylpyrimidin-2-amine in which the pyrimidine ring is substituted at position 4 by an imidazo[1,2-a]pyridin-3-yl group .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Microwave-assisted organic reactions using dry media have also been used due to their simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Physical and Chemical Properties Analysis
The average mass of this compound is 307.39280 and the monoisotopic mass is 307.17970 . The specific physical and chemical properties of this compound are not available in the retrieved data.Scientific Research Applications
Anticancer Activity
Research has demonstrated the utility of piperazine derivatives, including compounds related to N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide, in the development of anticancer agents. For instance, a study by Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, highlighting the potential of these compounds against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer cells. This research underscores the significance of piperazine derivatives in designing novel anticancer drugs (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Antimycobacterial Activity
Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, including structures akin to N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide. These compounds exhibited significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting their importance in addressing tuberculosis and other mycobacterial infections (Lv, K., Li, L., Wang, B., Liu, M., Wang, B., Shen, W., Guo, H., & Lu, Y., 2017).
Anti-TB Agents
A series of N-benzylic imidazo[1,2-a]pyridine carboxamides, closely related to the N-cyclohexyl derivative, were synthesized and evaluated for their anti-tuberculosis (TB) activity by Wang et al. (2019). These compounds, particularly those with a cyclohexylmethyl piperazine moiety, showed excellent in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains. This research highlights the potential of such compounds in developing new anti-TB agents (Wang, H., Wang, A., Gu, J., Fu, L., Lv, K., Ma, C., Tao, Z., Wang, B., Liu, M., Guo, H., & Lu, Y., 2019).
Drug Metabolism
The structure of imidazo[1,2-a]pyrimidine, closely related to imidazo[1,2-a]pyridine derivatives, was studied for its rapid metabolism by aldehyde oxidase (AO). Linton et al. (2011) discussed medicinal chemistry strategies to avoid AO-mediated oxidation, offering insights into drug design and development processes that could be applicable to the metabolism of compounds like N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide. This research provides a foundation for improving the pharmacokinetic profiles of such compounds (Linton, A., Kang, P., Ornelas, M. A., Kephart, S., Hu, Q., Pairish, M., Jiang, Y., & Guo, C., 2011).
Mechanism of Action
Target of Action
The primary target of the compound N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide is the interleukin-1 receptor-associated kinase 4 (IRAK-4) . IRAK-4 is a kinase enzyme involved in the phosphorylation of the hydroxy group of serine or threonine .
Mode of Action
This compound acts as an inhibitor of IRAK-4 . By inhibiting this kinase, the compound interferes with the phosphorylation process, thereby affecting the function of proteins that are substrates of this enzyme .
Biochemical Pathways
The inhibition of IRAK-4 by this compound affects the downstream signaling pathways associated with this kinase . These pathways are involved in various biological processes, including immune response and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of IRAK-4 . By inhibiting this kinase, the compound can modulate the activity of proteins involved in immune response and inflammation .
Biochemical Analysis
Biochemical Properties
This compound is known to be an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4; EC 2.7.11.1) . This suggests that it interacts with this enzyme, potentially affecting its function and the biochemical reactions it is involved in .
Cellular Effects
IRAK-4 is involved in the Toll-like receptor signaling pathway, which plays a crucial role in innate immunity .
Molecular Mechanism
Its inhibitory effect on IRAK-4 suggests that it may bind to this enzyme, potentially preventing it from participating in its usual biochemical reactions .
Properties
IUPAC Name |
N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c25-19(21-16-6-2-1-3-7-16)23-12-10-22(11-13-23)15-17-14-20-18-8-4-5-9-24(17)18/h4-5,8-9,14,16H,1-3,6-7,10-13,15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURINOYJBFVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.